N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties were synthesized via a Pd-catalyzed C-N cross-coupling . Another study reported the synthesis of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines . The crude product was purified by column chromatography .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the crystal structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline has been reported . Another study reported the crystal structure of benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2 .Scientific Research Applications
Synthesis and Characterization of Derivatives for Therapeutic Applications
- Studies on the synthesis and characterization of celecoxib derivatives, including compounds with similar structural motifs to N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives showed promising therapeutic profiles without causing significant tissue damage in liver, kidney, colon, and brain, highlighting the potential for developing novel therapeutic agents from structurally related compounds (Ş. Küçükgüzel et al., 2013).
Investigation of Receptor Antagonists for Obesity Treatment
- Research on aminopiperidinecoumarin melanin concentrating hormone receptor 1 antagonists, structurally related to the given compound, has demonstrated dose-dependent weight loss effects in mice models. This indicates potential applications in developing obesity treatments, although cardiovascular safety profiles need careful consideration (P. Kym et al., 2005).
Novel Synthetic Approaches for Di- and Mono-oxalamides
- Innovative synthetic methodologies for creating di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes have been developed, showcasing the versatility and potential of compounds with oxalamide groups in pharmaceutical and chemical synthesis applications (V. Mamedov et al., 2016).
Exploration of Copper-Catalyzed Coupling Reactions
- Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides have been enhanced using compounds with oxalamide structures, demonstrating the critical role of these ligands in facilitating efficient and selective synthesis processes. This research outlines the importance of oxalamide-based ligands in catalytic systems for organic synthesis (Subhadip De et al., 2017).
Contributions to Polymer Science
- The role of soluble-type nucleators, including oxalamide derivatives, in the fast crystallization of poly(l-lactide) under specific thermal histories and shear flows, has been investigated. This research demonstrates the potential application of similar compounds in enhancing the material properties and processing efficiency of biodegradable polymers (Tianfeng Shen et al., 2016).
Mechanism of Action
While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” is not known, similar compounds have shown anticancer activities. For example, compound C27 was found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Future Directions
The future directions for research on “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, further mechanistic studies could be conducted to understand the exact mode of action .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-22(23(28)25-14-17-7-8-19-20(13-17)31-16-30-19)24-9-4-10-26-11-12-29-21(15-26)18-5-2-1-3-6-18/h1-3,5-8,13,21H,4,9-12,14-16H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPTWICIYZAMJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.